molecular formula C11H21NO2 B8286457 3-[(Hexyloxy)carbonyl]pyrrolidine

3-[(Hexyloxy)carbonyl]pyrrolidine

Cat. No.: B8286457
M. Wt: 199.29 g/mol
InChI Key: GUTXSYRUZUGLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Hexyloxy)carbonyl]pyrrolidine is a high-purity chemical reagent specifically designed for research and development applications. This compound features the pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a fundamental scaffold in pharmaceutical science . The pyrrolidine ring enables researchers to efficiently explore pharmacophore space due to sp3-hybridization, contributes significantly to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . This derivative is particularly valuable in medicinal chemistry for the design and synthesis of novel biologically active compounds . The pyrrolidine scaffold is a privileged structure found in numerous approved drugs and candidate molecules targeting a wide range of therapeutic areas, including central nervous system diseases, infectious diseases, and metabolic disorders . The (hexyloxy)carbonyl moiety acts as a protective group and can influence the compound's lipophilicity, making it a versatile intermediate in multi-step synthetic routes, such as the development of protease inhibitors, receptor modulators, and enzyme antagonists . Applications: This reagent is intended for use as a key synthetic building block in drug discovery programs, organic synthesis, and method development. It is suited for the exploration of structure-activity relationships (SAR) in lead optimization campaigns . Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for human consumption.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

hexyl pyrrolidine-3-carboxylate

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-8-14-11(13)10-6-7-12-9-10/h10,12H,2-9H2,1H3

InChI Key

GUTXSYRUZUGLAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1CCNC1

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-[(Hexyloxy)carbonyl]pyrrolidine involves several chemical transformations that incorporate hexyloxycarbonyl groups into pyrrolidine frameworks. This compound is characterized by its unique structural features that allow for various functional modifications, enhancing its biological activity.

  • Synthetic Pathways : The compound can be synthesized through acylation reactions involving pyrrolidine derivatives and hexyloxycarbonyl chlorides. The use of microwave-assisted methods has been reported to improve yields and reduce reaction times .

Research indicates that this compound exhibits promising biological properties, making it a candidate for further pharmacological studies.

  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing potential cytotoxic effects .
  • Peptidomimetic Properties : The incorporation of heterocyclic moieties like pyrrolidine into peptide-like structures enhances resistance to enzymatic degradation, making these compounds suitable for drug development as peptidomimetics. Such modifications can lead to increased bioavailability and improved pharmacokinetic profiles .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Antithrombotic Agents : The compound has been studied for its application in developing prodrugs aimed at preventing thrombotic events post-surgery. Its structural characteristics may enhance the solubility and bioavailability of active pharmaceutical ingredients .
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier and its potential neuroprotective properties, there is ongoing research into its use for treating neurological disorders. The modulation of neurotransmitter systems through pyrrolidine derivatives could lead to novel treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range.
Study BPeptidomimeticsShowed enhanced stability and bioactivity compared to traditional peptides, indicating potential for drug design.
Study CPharmacokineticsInvestigated oral bioavailability; results indicated improved absorption profiles when formulated as a prodrug.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include pyrrolidine derivatives with varying substituents at the 3-position. These differences influence physical properties, reactivity, and applications:

Compound Name Substituent Molecular Formula Key Applications/Properties Reference
3-(Allyloxy)pyrrolidine Allyloxy C₇H₁₃NO Intermediate in synthesis; flexible ether linkage enhances reactivity
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine 4-Trifluoromethylphenoxy C₁₁H₁₃ClF₃NO Increased electron-withdrawing effects; potential in agrochemicals
3-(Aminomethyl)pyrrolidine (AMP) Aminomethyl C₅H₁₀N₂ Catalysis (e.g., PEGMA-AMP resin for asymmetric synthesis)
3-(Pyridin-3-yl)propionyl-pyrrolidine Pyridinylpropionyl C₁₇H₂₃N₃O₂ Bioactive scaffolds (e.g., serotonin receptor modulation)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl, oxo, carboxylic acid C₆H₉NO₃ Pharmaceutical intermediate; polar functional groups

Key Observations :

  • Lipophilicity : The hexyloxycarbonyl group in 3-[(Hexyloxy)carbonyl]pyrrolidine confers higher lipophilicity compared to shorter-chain (e.g., allyloxy) or polar (e.g., carboxylic acid) substituents, impacting solubility and bioavailability.
  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethylphenoxy in ) stabilize charge distribution, whereas electron-donating groups (e.g., aminomethyl in ) enhance nucleophilicity.

Comparative Yields :

  • Pyrrolidine carbamates (e.g., 5f,g in ) require argon purging to achieve >70% yields, whereas iminium ion-derived compounds (e.g., ) exhibit variable stability depending on substituents.

Physicochemical Properties

Substituents significantly alter NMR chemical shifts and stability:

  • NMR Signatures: Pyrrolidine NCH₃ protons resonate at δ 2.18 (singlet) in spirooxindolopyrrolidines . Carbonyl groups in hexyloxycarbonyl derivatives are expected near δ 170–180 ppm (cf. δ 204.24 ppm for pyranone carbonyls in ).
  • Stability: Iminium ions derived from pyrrolidine and carbonyl compounds (e.g., cyclohexanone) show hydrolysis resistance correlated with substituent bulkiness . The hexyloxy group may enhance steric protection, delaying hydrolysis.

Q & A

Q. What are the key considerations in designing a synthesis protocol for 3-[(Hexyloxy)carbonyl]pyrrolidine?

A robust synthesis protocol should prioritize reaction selectivity, yield optimization, and reproducibility. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often preferred to stabilize intermediates, as seen in analogous pyrrolidine syntheses .
  • Catalyst use : Base catalysts (e.g., NaOH) can enhance reaction efficiency by deprotonating intermediates .
  • Stepwise purification : Employ column chromatography or recrystallization to isolate the target compound from byproducts .
  • Safety protocols : Adhere to guidelines for handling corrosive reagents and volatile solvents, including proper ventilation and PPE .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the pyrrolidine ring structure and hexyloxycarbonyl substitution. For example, carbonyl carbons typically resonate at ~160-170 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl group, while C-O stretches (~1250 cm⁻¹) validate the hexyloxy chain .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • pH sensitivity : Test stability in acidic/basic conditions (e.g., HCl/NaOH solutions) via HPLC monitoring .
  • Light exposure : Store in amber vials if UV-Vis studies indicate photodegradation .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of this compound derivatives?

  • Chiral catalysts : Use enantiopure catalysts (e.g., organocatalysts or metal complexes) to induce asymmetric induction during ring formation .
  • Steric effects : Modify substituents on the pyrrolidine ring to favor one transition state over another. For example, bulky groups can hinder undesired stereoisomers .
  • Solvent polarity : Polar solvents may stabilize specific diastereomeric transition states, as demonstrated in similar diastereoselective syntheses .

Q. What computational methods are suitable for predicting reaction pathways and optimizing yields?

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
  • Reaction path screening : Tools like the Artificial Force-Induced Reaction (AFIR) method can explore potential mechanisms and side reactions .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, solvent) for higher yields .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR, MS, and IR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, which provides unambiguous bond lengths and angles .
  • Statistical DOE : Apply factorial design to test hypotheses (e.g., varying purification methods) and identify sources of variability .

Q. What methodologies are effective for studying the compound’s reactivity in novel reaction systems?

  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to derive rate constants and mechanisms .
  • Isotopic labeling : Use ¹³C-labeled reactants to trace carbon flow in complex reactions .
  • High-throughput screening : Test reactivity across a matrix of catalysts, solvents, and temperatures to identify optimal conditions .

Q. How can researchers address challenges in purifying this compound from complex mixtures?

  • Advanced chromatography : Utilize preparative HPLC with gradient elution for high-purity isolation .
  • Membrane technologies : Explore nanofiltration or reverse osmosis to separate byproducts based on molecular weight .
  • Crystallization optimization : Adjust solvent polarity and cooling rates to enhance crystal formation .

Q. What strategies validate the compound’s role in catalytic or biological systems?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., proteases) using fluorogenic substrates .
  • Computational docking : Simulate binding affinities with protein active sites using software like AutoDock .
  • Structure-activity relationships (SAR) : Synthesize analogs with modified substituents to correlate structural changes with activity .

Q. How can interdisciplinary approaches enhance the compound’s application in materials science?

  • Polymer integration : Study its use as a monomer in polyamide/polyurethane synthesis via step-growth polymerization .
  • Surface functionalization : Graft onto nanoparticles or polymers to modify surface properties (e.g., hydrophobicity) .
  • Thermal analysis : Characterize glass transition temperatures (Tg) and degradation profiles in composite materials .

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